N-Formyl-L-leucine
Overview
Description
N-Formyl-L-leucine: is an organic compound with the molecular formula C7H13NO3. It is a derivative of the amino acid leucine, where the amino group is formylated. This compound is often used in peptide synthesis and serves as an intermediate in various biochemical processes.
Mechanism of Action
Target of Action
N-Formyl-L-leucine is a derivative of the amino acid leucine Leucine and its derivatives are known to play crucial roles in protein biosynthesis and metabolism .
Mode of Action
It’s known that amino acids and their derivatives influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks . They also help prevent exercise-induced muscle damage .
Biochemical Pathways
This compound is an essential component of various biochemical pathways, including the biosynthesis of peptides and proteins . It is used as a building block for peptide synthesis and as a precursor for the synthesis of other amino acids .
Result of Action
As a derivative of leucine, it may contribute to protein synthesis and metabolism, influencing various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Formyl-L-leucine can be synthesized through the reaction of leucine with formamide. The reaction typically involves heating leucine with formamide in the presence of a catalyst. The reaction conditions may vary, but it generally requires a temperature range of 0°C to 40°C .
Industrial Production Methods: In industrial settings, this compound is produced by reacting leucine with formaldehyde and formic acid. The reaction mixture is then acidified to a pH of 2-3 using sulfuric acid, which helps in precipitating the this compound .
Chemical Reactions Analysis
Types of Reactions: N-Formyl-L-leucine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Formyl-L-leucine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: It plays a role in the study of protein synthesis and degradation.
Medicine: It is used in the development of pharmaceuticals and as a reference standard in quality control.
Industry: It is utilized in the production of various chemicals and as a reagent in analytical chemistry
Comparison with Similar Compounds
N-Formylmethionine: Another formylated amino acid used in protein synthesis.
N-Formylphenylalanine: Similar in structure but with a phenyl group instead of a leucine side chain.
Uniqueness: N-Formyl-L-leucine is unique due to its specific side chain, which imparts distinct chemical and biological properties. Its role in peptide synthesis and its interaction with specific receptors make it a valuable compound in various fields of research .
Properties
IUPAC Name |
(2S)-2-formamido-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBHOAHFRNLZGN-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878997 | |
Record name | DL-Leucine, N-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90878997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6113-61-7, 5338-45-4 | |
Record name | N-Formyl-L-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6113-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Formylleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006113617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Leucine, N-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90878997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-formyl-L-leucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.528 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-FORMYLLEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5THA63Y4FF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of N-Formyl-L-leucine and how does it interact with its target?
A1: this compound is best known as a structural component of the natural product lipstatin. Lipstatin, produced by Streptomyces toxytricini, is a potent and selective inhibitor of human pancreatic lipase. [] The this compound moiety is attached as an ester to the 5-hydroxy group of the lipstatin molecule. [] This interaction is crucial for lipstatin's inhibitory activity against pancreatic lipase, an enzyme essential for the digestion and absorption of dietary fats. By inhibiting pancreatic lipase, lipstatin reduces the breakdown and absorption of fats, leading to weight loss. []
Q2: Can you elaborate on the structural characteristics of this compound?
A2: While the exact spectroscopic data for this compound was not provided in the research papers, its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. [] It is structurally similar to other N-formyl amino acids and is characterized by the presence of a formyl group (-CHO) attached to the amino group (-NH2) of the L-leucine amino acid.
Q3: Has this compound been studied in the context of long-term depression (LTD) and what are the findings?
A4: While this compound itself is not directly involved in LTD, a derivative, this compound (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester (THL), is a known inhibitor of diacylglycerol lipase-α (DGL-α). DGL-α is an enzyme responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). Research suggests that 2-AG plays a critical role in mediating LTD in hippocampal pyramidal cells and GABAergic interneurons. [] By inhibiting DGL-α with THL, researchers were able to block the induction of LTD in these cells, highlighting the importance of endocannabinoid signaling in this process. []
Q4: What are some of the analytical methods used to characterize and study this compound?
A5: While specific analytical techniques for this compound were not described in the provided research, related compounds like lipstatin have been analyzed using spectroscopic and chemical methods. [] These likely include techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to elucidate the structure and study the properties of the molecule. Additionally, enzyme-linked immunosorbent assays (ELISA) have been used to quantify related molecules like endothelin-1 in biological samples. []
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